molecular formula C28H35N5O8S2 B056927 N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide CAS No. 117823-37-7

N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide

Cat. No. B056927
M. Wt: 633.7 g/mol
InChI Key: ZXTNGMVBXFPSKT-TZYHBYERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide (SAMBA) is a peptide substrate used in biochemical research to study the activity of proteases. SAMBA is a synthetic peptide that mimics the natural substrate of proteases, allowing researchers to study the activity of these enzymes in vitro. We will also list future directions for research on SAMBA.

Mechanism Of Action

N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is a fluorogenic substrate, meaning that it emits fluorescence when cleaved by a protease. The fluorescence can be measured using a fluorometer, allowing researchers to monitor the activity of proteases in real-time. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is cleaved by a wide range of proteases, including trypsin, chymotrypsin, and elastase. The cleavage of N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide by a protease releases a 4-nitroaniline molecule, which emits fluorescence when excited by light.

Biochemical And Physiological Effects

N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide has no direct biochemical or physiological effects on cells or organisms. It is used solely as a tool for studying the activity of proteases in vitro.

Advantages And Limitations For Lab Experiments

N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide has several advantages for lab experiments. It is a synthetic peptide, meaning that its composition is well-defined and consistent. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is also a fluorogenic substrate, allowing researchers to monitor the activity of proteases in real-time. However, N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide has some limitations. It is not a natural substrate of proteases, meaning that its activity may not accurately reflect the activity of proteases in vivo. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is also relatively expensive compared to other peptide substrates.

Future Directions

There are several future directions for research on N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide. One area of research is the development of new N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide-like substrates that better mimic the natural substrates of proteases. Another area of research is the use of N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide in drug discovery. Proteases are involved in many diseases, including cancer and Alzheimer's disease, and drugs that target proteases could have therapeutic potential. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide could be used to screen potential protease inhibitors for drug discovery. Finally, N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide could be used to study the activity of proteases in vivo, potentially leading to new insights into the role of proteases in disease.

Synthesis Methods

N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. The peptide is assembled on a resin using a stepwise process, and the Fmoc groups are removed by treatment with piperidine. The peptide is then cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (HPLC). The final product is obtained as a white powder.

Scientific Research Applications

N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is used as a substrate for proteases in biochemical research. Proteases are enzymes that cleave peptide bonds in proteins and peptides, and they play a crucial role in many biological processes, including digestion, blood clotting, and immune defense. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is used to study the activity of proteases in vitro, allowing researchers to better understand the mechanisms of these enzymes and develop new drugs that target them.

properties

CAS RN

117823-37-7

Product Name

N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide

Molecular Formula

C28H35N5O8S2

Molecular Weight

633.7 g/mol

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[[(2R)-3-benzylsulfanyl-2-(4-nitroanilino)propanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C28H35N5O8S2/c1-18(29-24(34)12-13-25(35)36)26(37)31-22(14-15-42-2)27(38)32-28(39)23(17-43-16-19-6-4-3-5-7-19)30-20-8-10-21(11-9-20)33(40)41/h3-11,18,22-23,30H,12-17H2,1-2H3,(H,29,34)(H,31,37)(H,35,36)(H,32,38,39)/t18-,22-,23-/m0/s1

InChI Key

ZXTNGMVBXFPSKT-TZYHBYERSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NC(=O)[C@H](CSCC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O

SMILES

CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CSCC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CSCC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O

Other CAS RN

117823-37-7

synonyms

N-succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide
SAMBN

Origin of Product

United States

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